molecular formula C22H18N2O6 B3988764 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B3988764
M. Wt: 406.4 g/mol
InChI Key: STNSAEWQUNQUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a nitrophenyl group, a dioxooctahydro-methanoisoindol moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 4-nitrophenol with 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxooctahydro-methanoisoindol moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl benzoate: Lacks the dioxooctahydro-methanoisoindol moiety, making it less complex.

    3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Lacks the nitrophenyl ester group, affecting its reactivity and applications.

Uniqueness

4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-nitrophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c25-20-18-12-4-5-13(10-12)19(18)21(26)23(20)16-3-1-2-14(11-16)22(27)30-17-8-6-15(7-9-17)24(28)29/h1-3,6-9,11-13,18-19H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNSAEWQUNQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 2
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.